3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole -

3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole

Catalog Number: EVT-5812169
CAS Number:
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis for this compound is not available, the provided papers offer clues about potential synthetic routes. For example, the paper titled "Facial synthesis of novel 3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives" [] describes the synthesis of similar benzofuran-1,2,4-oxadiazole hybrids. This suggests that a similar approach involving a 1,3-dipolar cycloaddition reaction ("click chemistry") could be employed for synthesizing the compound .

Applications
  • Drug Discovery: Oxadiazole derivatives have been extensively investigated for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities []. The benzofuran scaffold is also found in numerous biologically active molecules. The combination of these moieties in the compound suggests potential for exploring its biological activity in various disease models.

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

  • Compound Description: This compound demonstrated potent antimicrobial activity in a study focusing on the synthesis and laccase catalysis effect of novel benzofuran–oxadiazole derivatives. []
  • Relevance: This compound shares the core structure of a benzofuran ring directly linked to an oxadiazole ring with 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole. While the substitution patterns and linker groups differ, the presence of this shared core structure makes it a structurally related compound. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

  • Compound Description: This compound exhibited potent antimicrobial activity alongside compound 2a in the same study investigating benzofuran–oxadiazole derivatives. []
  • Relevance: Similar to compound 2a, this molecule features the benzofuran-oxadiazole core structure also present in 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole. Despite variations in substituents and linker groups, the shared core structure establishes a structural relationship. []

Novel symmetrical 2,5-difunctionalized 1,3,4-oxadiazoles

  • Compound Description: This class of compounds, specifically exemplified by N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a) and N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b), showed significant antimicrobial activity. []
  • Relevance: These compounds belong to the broader category of 1,3,4-oxadiazole derivatives, which also includes 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole. The shared oxadiazole ring system, despite being a different isomer, highlights a structural relationship within this class of heterocyclic compounds. []

Benzofuran, 2,3-dihydro-(4.11%)

  • Compound Description: This compound was identified as a major constituent in the pyrolysis products of Eucalyptus urophydis wood extractives, potentially indicating its role as a biomass energy component. []
  • Relevance: This compound shares the benzofuran moiety with 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole. While the target compound features a fully aromatic benzofuran, the presence of the dihydrobenzofuran in this study highlights the relevance of the benzofuran structure in various chemical contexts. []
  • Compound Description: This benzoxazole derivative demonstrated potent aldose reductase inhibitory activity and effectively prevented sorbitol accumulation in rat sciatic nerve, making it a potential therapeutic agent for diabetic complications. []
  • Relevance: While structurally distinct from 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole, this compound highlights the exploration of different heterocyclic systems, like benzoxazole, as potential surrogates for the benzothiazole side chain found in the potent aldose reductase inhibitor zopolrestat. This suggests a broader research interest in exploring diverse heterocyclic scaffolds for aldose reductase inhibition. []

3,4-dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (139)

  • Compound Description: This 1,2,4-oxadiazole derivative exhibited potent in vitro aldose reductase inhibitory activity and demonstrated oral activity in reducing sorbitol accumulation in rat sciatic nerve, indicating its potential for treating diabetic complications. []
  • Relevance: This compound emphasizes the exploration of the 1,2,4-oxadiazole moiety as a potential replacement for the benzothiazole side chain in zopolrestat for aldose reductase inhibition. This research aligns with the presence of the 1,2,4-oxadiazole ring in 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole, suggesting a shared interest in exploring the biological activities of this heterocyclic system. []

Properties

Product Name

3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole

IUPAC Name

3-(oxolan-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-10-6-11(2)16-14(9-22-17(16)12(10)3)7-15-19-18(20-23-15)13-4-5-21-8-13/h6,9,13H,4-5,7-8H2,1-3H3

InChI Key

OTVLDITXKWKBRU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=COC2=C1C)CC3=NC(=NO3)C4CCOC4)C

Canonical SMILES

CC1=CC(=C2C(=COC2=C1C)CC3=NC(=NO3)C4CCOC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.